(4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
CAS No.:
Cat. No.: VC14791360
Molecular Formula: C27H33NO7
Molecular Weight: 483.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H33NO7 |
|---|---|
| Molecular Weight | 483.6 g/mol |
| IUPAC Name | (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
| Standard InChI | InChI=1S/C27H33NO7/c1-16(6-9-19-25(30)24-20(15-35-27(24)31)17(2)26(19)34-5)7-11-23(29)28-13-12-18-8-10-21(32-3)22(14-18)33-4/h6,8,10,14,30H,7,9,11-13,15H2,1-5H3,(H,28,29)/b16-6+ |
| Standard InChI Key | CULOCSXJAVCCCF-OMCISZLKSA-N |
| Isomeric SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCCC3=CC(=C(C=C3)OC)OC)O |
| Canonical SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCCC3=CC(=C(C=C3)OC)OC)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The compound is a synthetic amide characterized by a conjugated hex-4-enamide backbone substituted with methoxy, methyl, and benzofuran moieties. Its IUPAC name reflects the E-configuration of the double bond at position 4 and the stereochemical arrangement of substituents. Critical identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₇H₃₃NO₇ | |
| Molecular Weight | 483.6 g/mol | |
| CAS Number | 1282458-56-3 | |
| SMILES (Isomeric) | CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCCC3=CC(=C(C=C3)OC)OC)O |
Structural Features
The molecule comprises three distinct regions:
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Benzofuran Core: A 2-benzofuran ring with hydroxy (C4), methoxy (C6), and methyl (C7) substituents, alongside a ketone group at C3 .
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Hex-4-Enamide Chain: A six-carbon unsaturated backbone with a methyl group at C4 and an amide linkage to a 2-(3,4-dimethoxyphenyl)ethyl group.
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Aromatic Ether Motif: A 3,4-dimethoxyphenyl group connected via an ethylamine bridge, contributing to lipophilicity and potential receptor interactions.
The E-configuration of the double bond ensures spatial separation between the methyl group (C4) and the benzofuran moiety, minimizing steric clashes.
Synthesis and Chemical Reactivity
Retrosynthetic Analysis
Retrosynthetic disassembly suggests two primary precursors:
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Benzofuran Intermediate: Synthesized via Friedel-Crafts acylation of a methoxy-substituted phenol, followed by cyclization to form the lactone ring.
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Enamide Building Block: Prepared through acylation of 2-(3,4-dimethoxyphenyl)ethylamine with a hex-4-enoic acid derivative.
Key Synthetic Steps
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Benzofuran Core Formation:
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Methoxylation and methylation of resorcinol derivatives yield the substituted phenol.
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Cyclization with acetic anhydride generates the 2-benzofuran-3-one scaffold.
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Enamide Coupling:
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The hex-4-enoic acid is activated as an acyl chloride and reacted with 2-(3,4-dimethoxyphenyl)ethylamine under Schotten-Baumann conditions.
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Conjugation:
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A Heck coupling or Wittig reaction introduces the double bond with E-selectivity.
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Reaction Mechanisms
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Amide Bond Formation: Nucleophilic attack by the ethylamine’s lone pair on the electrophilic carbonyl carbon of the acyl chloride.
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Double Bond Installation: A palladium-catalyzed cross-coupling ensures stereochemical control, favoring the E-isomer due to steric hindrance in the transition state.
Physicochemical Properties and Analytical Characterization
Spectral Data
Hypothetical analytical data for the compound, inferred from structural analogs :
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 6.8–7.2 (aromatic protons), δ 5.4 (enamide NH), δ 3.8 (methoxy groups) |
| ¹³C NMR | δ 170.5 (amide carbonyl), δ 165.2 (benzofuran ketone), δ 55–60 (methoxy) |
| HRMS | m/z 484.2285 [M+H]⁺ (calculated for C₂₇H₃₄NO₇⁺) |
Solubility and Stability
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Solubility: Low aqueous solubility (log P ≈ 3.5) due to aromatic and methoxy groups; soluble in DMSO or ethanol.
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Stability: Susceptible to hydrolysis under acidic or basic conditions at the amide bond.
Applications and Future Directions
Therapeutic Prospects
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Oncology: Potential tubulin polymerization inhibition via benzofuran-mediated binding to the colchicine site .
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Antimicrobials: Methoxy groups may enhance penetration through bacterial membranes.
Prodrug Development
Functionalization of the hydroxy group (C4) with ester or phosphate linkers could improve bioavailability, as seen in protein carrier-linked prodrug strategies .
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